SHEN26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H23N5O5 |

|---|---|

Poids moléculaire |

401.4 g/mol |

Nom IUPAC |

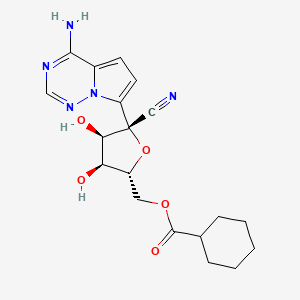

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate |

InChI |

InChI=1S/C19H23N5O5/c20-9-19(14-7-6-12-17(21)22-10-23-24(12)14)16(26)15(25)13(29-19)8-28-18(27)11-4-2-1-3-5-11/h6-7,10-11,13,15-16,25-26H,1-5,8H2,(H2,21,22,23)/t13-,15-,16-,19+/m1/s1 |

Clé InChI |

NJZZWWHRMAGFGB-ZIGSKRJUSA-N |

SMILES isomérique |

C1CCC(CC1)C(=O)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |

SMILES canonique |

C1CCC(CC1)C(=O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |

Origine du produit |

United States |

Foundational & Exploratory

SHEN26: A Technical Guide to its Mechanism of Action Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHEN26 (also known as ATV014) is an orally bioavailable small-molecule antiviral agent demonstrating potent activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. As a 5'-cyclohexanecarboxylate prodrug, this compound is efficiently metabolized to its parent nucleoside analog, GS-441524. The active form of the drug, the triphosphate of GS-441524, functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and the cessation of viral RNA synthesis. Preclinical and clinical studies have highlighted its broad-spectrum activity against various SARS-CoV-2 variants of concern and a favorable safety profile. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

This compound is designed as a prodrug to enhance the oral bioavailability of the active antiviral nucleoside, GS-441524.[1] Upon oral administration, this compound undergoes metabolic conversion to GS-441524, which is then taken up by host cells. Inside the cell, host kinases phosphorylate GS-441524 through a series of steps to its active form, GS-441524 triphosphate.[2][3][4] This active metabolite structurally mimics adenosine triphosphate (ATP), a natural substrate for the viral RdRp.

The triphosphate of GS-441524 competes with ATP for incorporation into the nascent viral RNA strand during replication.[5] Once incorporated by the RdRp, the presence of the 1'-cyano group on the ribose sugar moiety of GS-441524 triphosphate disrupts the conformation of the polymerase active site, leading to a delayed chain termination.[4] This premature cessation of RNA synthesis effectively halts viral replication.

Quantitative Data

The antiviral activity of this compound and its parent compound, GS-441524, has been quantified in various preclinical and clinical settings.

In Vitro Antiviral Activity

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate the potent in vitro activity of this compound against SARS-CoV-2 and its variants.

| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound (ATV014) | SARS-CoV-2 (Original) | Vero E6 | 1.36 | >100 | >73.5 | [2] |

| This compound (ATV014) | Beta Variant | Vero E6 | 1.12 | >100 | >89.3 | [2] |

| This compound (ATV014) | Delta Variant | Vero E6 | 0.35 | >100 | >285.7 | [2] |

| GS-441524 | SARS-CoV-2 (Original) | Vero E6 | 1.86 | Not Specified | Not Specified | [5] |

Clinical Efficacy (Phase II)

A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy of this compound in patients with mild to moderate COVID-19.[6][7][8]

| Treatment Group | N | Change in Viral Load from Baseline (log10 copies/mL) |

| Day 3 | ||

| This compound (400 mg) | 24 | -2.99 ± 1.13 |

| Placebo | 24 | -1.93 ± 1.61 |

| Day 5 | ||

| This compound (400 mg) | 24 | -4.33 ± 1.37 |

| Placebo | 24 | -3.12 ± 1.48 |

The 400 mg this compound group showed a statistically significant greater reduction in viral load compared to the placebo group on Day 3 (p=0.0119) and Day 5 (p=0.0120).[6][8]

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE)

This protocol is a representative method for determining the in vitro antiviral efficacy of this compound by measuring the inhibition of virus-induced cytopathic effect.

Objective: To determine the EC50 of this compound against SARS-CoV-2 in a cell-based assay.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

SARS-CoV-2 viral stock

-

This compound compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar

-

Plate reader for luminescence detection

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add the diluted this compound and the viral suspension (at a predetermined multiplicity of infection, e.g., 0.05) to the respective wells.

-

Include control wells with cells only (no virus, no compound), cells with virus (no compound), and cells with compound only (no virus).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

After incubation, assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®).

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the cell-only control (100% viability) and virus-only control (0% viability).

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

-

References

- 1. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. GS-441524 - Wikipedia [en.wikipedia.org]

- 5. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. | Semantic Scholar [semanticscholar.org]

- 8. biorxiv.org [biorxiv.org]

SHEN26: A Novel Oral RNA-Dependent RNA Polymerase (RdRp) Inhibitor for the Treatment of COVID-19

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ongoing evolution of SARS-CoV-2 underscores the continued need for effective and orally bioavailable antiviral therapeutics. SHEN26 (also known as ATV014) has emerged as a promising novel small-molecule inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication and transcription of the SARS-CoV-2 genome. As a prodrug of the nucleoside analog GS-441524, this compound is designed for enhanced oral bioavailability, leading to the intracellular formation of the active triphosphate metabolite, which acts as a chain terminator during viral RNA synthesis. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, detailing its mechanism of action, antiviral potency, and safety profile.

Introduction

The SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) is a prime target for antiviral drug development due to its essential role in the viral life cycle and its conservation across coronaviruses. Nucleoside analogs have proven to be a successful class of RdRp inhibitors. This compound is a cyclohexanecarboxylate prodrug of the adenosine C-nucleoside analog GS-441524.[1] This modification enhances its oral absorption and subsequent metabolic activation to the pharmacologically active triphosphate form, GS-441524 triphosphate (GS-443902). This active metabolite is incorporated into the nascent viral RNA chain by the RdRp, leading to premature termination of transcription and inhibition of viral replication.

Mechanism of Action

The mechanism of action of this compound involves a multi-step intracellular conversion process to its active form, which then targets the viral RdRp.

References

SHEN26 (ATV014): A Technical Whitepaper on its Discovery and Development for the Treatment of COVID-19

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHEN26, also known as ATV014, is an orally bioavailable small-molecule antiviral drug developed for the treatment of COVID-19. It is a cyclohexane carboxylate prodrug of the nucleoside analog GS-441524, the active metabolite of remdesivir. By targeting the highly conserved RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, this compound exhibits broad-spectrum antiviral activity against various coronaviruses. Preclinical studies have demonstrated its potent in vitro efficacy against multiple SARS-CoV-2 variants of concern and significant therapeutic effects in animal models. Phase I clinical trials have established a favorable safety and pharmacokinetic profile in healthy subjects, and a Phase II study has shown promising efficacy in reducing viral load in patients with mild-to-moderate COVID-19. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred an urgent global effort to develop effective antiviral therapies. While vaccines have been instrumental in controlling the pandemic, the need for effective, orally administered antiviral drugs remains critical for treating infected individuals, particularly in the context of emerging viral variants. One of the key validated targets for anti-coronavirus drug development is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2]

This compound (ATV014) emerged as a promising therapeutic candidate from these efforts. It is a prodrug of the nucleoside analog GS-441524, which is the parent nucleoside of the intravenously administered remdesivir.[1][3] The development of an oral prodrug of GS-441524 aimed to overcome the limitations of intravenous administration and provide a more accessible treatment option.[1][3] this compound was designed to have improved oral bioavailability, allowing it to be effectively administered in an outpatient setting.[4]

Mechanism of Action

This compound is a 5′-cyclohexane-carboxylate prodrug of the adenosine C-nucleoside analog GS-441524.[5] Upon oral administration, this compound is rapidly absorbed and hydrolyzed by host esterases to release the active parent nucleoside, GS-441524, into the bloodstream.[1][6]

The antiviral activity of this compound is mediated through the action of GS-441524. Inside the host cell, GS-441524 is metabolized into its active triphosphate form, GS-441524 triphosphate. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain. Once incorporated, it leads to delayed chain termination, thereby disrupting viral replication.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against a range of SARS-CoV-2 variants in various cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| SARS-CoV-2 Variant | Cell Line | EC50/IC50 (µM) | Reference |

| B.1 (Original) | Vero E6 | 0.46 | [7] |

| B.1 (Original) | A549-ACE2 | 0.0562 ± 0.016 | [7] |

| Beta (B.1.351) | Vero E6 | 0.13 | [7] |

| Delta (B.1.617.2) | Vero E6 | 0.24 | [7] |

| Omicron (B.1.1.529) | Vero E6 | 0.013 | [7] |

| Omicron BA.5 | A549-hACE2 | 0.251 | [8] |

| EG.5 | A549-hACE2 | Not specified | [8] |

The cytotoxicity of this compound was evaluated in Vero E6 cells, with a half-maximal cytotoxic concentration (CC50) of 263.8 µM.[7] This results in a high therapeutic index, particularly against the Omicron variant, where it reached 20,292.[7]

In Vivo Efficacy in Animal Models

The in vivo efficacy of this compound was evaluated in a K18-hACE2 mouse model of SARS-CoV-2 infection.

Prophylactic and Therapeutic Efficacy: In a therapeutic setting, K18-hACE2 mice were infected with the SARS-CoV-2 Delta variant and treated with this compound two hours post-infection. The results demonstrated a dose-dependent reduction in viral RNA in the lungs.[7]

| Treatment Group | Dose (mg/kg) | Viral RNA in Lungs (copies/µl) | Reference |

| Vehicle | - | 1.7 x 10⁵ | [7] |

| This compound | 20 | Dose-dependent reduction | [7] |

| This compound | 50 | Dose-dependent reduction | [7] |

| This compound | 100 | Dose-dependent reduction | [7] |

| This compound | 200 | 1.4 x 10³ | [7] |

| Molnupiravir | 200 | 5.4 x 10³ | [7] |

At a dose of 200 mg/kg, this compound was more potent than molnupiravir at the same dose in reducing viral RNA.[7] Furthermore, in a focus forming assay, doses of 50 mg/kg and higher of this compound reduced the concentration of infectious virus to below the limit of detection.[7]

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound were assessed in CD-1 mice and Sprague-Dawley (SD) rats.

| Species | Dose (mg/kg, oral) | Oral Bioavailability (F%) | Half-life (T½, h) | Reference |

| SD Rat | 25 | 53.4 | 1.9 | [7] |

These studies indicated that this compound has favorable oral bioavailability.[7]

Clinical Development

Phase I Clinical Trial

A randomized, double-blind, placebo-controlled Phase I study was conducted in 86 healthy subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[4][9] The study included single ascending-dose (SAD) and multiple ascending-dose (MAD) cohorts, as well as a food-effect study.[4][9]

Pharmacokinetics: Following oral administration, this compound is rapidly hydrolyzed to its active metabolite, this compound-69-0 (GS-441524), with the parent drug being undetectable in plasma.[6]

-

Single Ascending-Dose (SAD): In the fasting state, the maximum plasma concentration (Cmax) and area under the curve (AUC) of this compound-69-0 increased in an approximately dose-proportional manner in the 50-400 mg dose range.[4][9]

-

Multiple Ascending-Dose (MAD): Slight accumulation of this compound-69-0 was observed upon repeated dosing.[4][9]

-

Food Effect: Administration of this compound with a high-fat meal resulted in a prolonged time to maximum plasma concentration (Tmax) and an increase in both Cmax and AUC of this compound-69-0 compared to the fasting state.[4][9]

Safety and Tolerability: this compound was found to be safe and well-tolerated in healthy subjects. Most treatment-related adverse events were mild and resolved without intervention.[4][9]

Phase II Clinical Trial

A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial (NCT05676073) was conducted in China to evaluate the efficacy and safety of this compound in 91 adult patients with mild-to-moderate COVID-19.[1][2] Patients were randomized to receive a low dose (200 mg), a high dose (400 mg) of this compound, or a placebo.[1][2]

Efficacy: The primary efficacy endpoint was the change in viral RNA levels from baseline. The 400 mg dose of this compound demonstrated a statistically significant reduction in viral load at the early stages of treatment compared to the placebo group.[1][2]

| Day of Treatment | Treatment Group | Change in Viral Load (log10 copies/mL) vs. Placebo | P-value | Reference |

| Day 3 | This compound 400 mg | -1.06 | 0.0119 | [1][2] |

| Day 5 | This compound 400 mg | -1.21 | 0.0120 | [1][2] |

While there was a trend towards a higher clearance rate, no significant difference was found in the overall time to viral clearance between the this compound and placebo groups.[1][2]

Safety: The administration of this compound did not lead to an increase in drug-related adverse events, and it did not induce adverse events that required drug withdrawal, dose reduction, or resulted in death.[1][2] Importantly, this compound did not worsen renal function.[1][2]

Synthesis

An optimized, kilogram-scale synthesis of this compound has been developed to meet clinical and potential market demands. This 3-step industrial synthesis method utilizes chromatography-free post-reaction treatments, achieving a total yield of 57%.[5] The purity of the Good Manufacturing Practice (GMP)-graded active pharmaceutical ingredient (API) reached 98.9%, demonstrating the viability of this synthetic route for large-scale manufacturing.[5]

Experimental Protocols

In Vitro Antiviral Activity Assay (General Methodology)

-

Cells and Viruses: Vero E6 or A549-hACE2 cells are typically seeded in 96-well plates. Various SARS-CoV-2 isolates (e.g., original strain, variants of concern) are used for infection.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or control compounds.

-

Infection: Following compound treatment, cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a defined period (e.g., 24-72 hours).

-

Quantification of Viral Replication: Viral replication is quantified by measuring viral RNA levels in the cell supernatant using quantitative real-time polymerase chain reaction (qRT-PCR) or by a focus forming assay (FFA) to determine infectious virus titers.

-

Cytotoxicity Assay: Cell viability is assessed in parallel using assays such as the CellTiter-Glo luminescent cell viability assay to determine the CC50.

In Vivo Efficacy Study in K18-hACE2 Mice

-

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used as they are susceptible to SARS-CoV-2 infection and develop disease pathology that mimics aspects of human COVID-19.

-

Virus Inoculation: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) of a SARS-CoV-2 variant (e.g., Delta variant).

-

Drug Administration:

-

Prophylactic model: this compound is administered orally prior to and following virus inoculation.

-

Therapeutic model: this compound is administered orally at a specific time point after virus inoculation (e.g., 2 hours post-infection).

-

-

Endpoints: At a predetermined time point post-infection (e.g., 3 days), mice are euthanized, and lung tissues are collected. Viral load in the lungs is quantified by qRT-PCR and FFA. Lung tissues may also be processed for histopathological analysis.

Conclusion

This compound is a promising oral antiviral candidate for the treatment of COVID-19 with a well-defined mechanism of action targeting the viral RdRp. It has demonstrated potent preclinical activity against a broad range of SARS-CoV-2 variants and has shown significant efficacy in reducing viral load in animal models. The clinical development program has progressed through Phase I and II trials, establishing a favorable safety, tolerability, and pharmacokinetic profile, along with evidence of clinical efficacy in patients with mild-to-moderate disease. The development of a scalable synthesis process further supports its potential as a valuable therapeutic option in the ongoing management of COVID-19. Further evaluation in Phase III clinical trials is anticipated to provide more definitive data on its clinical utility.

References

- 1. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical characterization and anti-SARS-CoV-2 efficacy of ATV014: an oral cyclohexanecarboxylate prodrug of 1′-CN-4-aza-7,9-dideazaadenosine C-nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad‐Spectrum Antiviral Activity of the Orally Bioavailable Antiviral ATV014 Against Multiple Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor this compound against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

SHEN26: A Technical Guide to its Chemical Structure, Synthesis, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHEN26 is an orally bioavailable prodrug of the potent antiviral nucleoside analog GS-441524, an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Currently undergoing clinical evaluation for the treatment of COVID-19, this compound offers a promising therapeutic option. This technical guide provides an in-depth overview of the chemical structure, a detailed kilogram-scale synthetic protocol, and the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies.

Chemical Structure and Properties

This compound, also known as ATV014, is chemically described as [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate. It is a 5′-cyclohexane-carboxylate ester derivative of GS-441524. This modification enhances its oral bioavailability, allowing it to be effectively administered as an oral medication.

| Identifier | Value |

| IUPAC Name | [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate |

| CAS Number | 2691076-98-7 |

| Chemical Formula | C19H23N5O5 |

| Molar Mass | 401.423 g·mol−1 |

| Synonyms | ATV014 |

Synthesis of this compound

An optimized, three-step kilogram-scale synthesis of this compound has been developed, which is suitable for industrial production and avoids the need for chromatography. The overall yield of this process is 57%.[1][2]

Experimental Protocol: Kilogram-Scale Synthesis

Step 1: Ketal Protection of GS-441524

-

Reactants: GS-441524, 2,2-dimethoxypropane (DMP)

-

Reagents/Conditions: Anhydrous p-toluenesulfonic acid (p-TsOH), dichloromethane (DCM)

-

Procedure: A mixture of GS-441524 and p-TsOH in DCM is stirred, and DMP is added. The reaction is monitored until completion. The resulting intermediate 1 is obtained after a simple work-up.

-

Yield: 86%

Step 2: Selective Acylation

-

Reactants: Intermediate 1 , Cyclohexane carbonyl chloride

-

Reagents/Conditions: N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), 5-10 °C

-

Procedure: To a solution of intermediate 1 in DCM, DIPEA is added, and the mixture is cooled. Cyclohexane carbonyl chloride is then added dropwise. The reaction is stirred until completion to yield intermediate 2 .

Step 3: Deprotection

-

Reactants: Intermediate 2

-

Reagents/Conditions: 66.7% aqueous formic acid, room temperature

-

Procedure: Intermediate 2 is dissolved in aqueous formic acid and stirred at room temperature for 36 hours. After neutralization, the crude product is filtered and washed to afford this compound.

-

Two-step Yield (Steps 2 & 3): 66.3%

-

Purity: 98.9% (GMP-graded API)[1]

Synthesis Workflow

Caption: Optimized 3-step kilogram-scale synthesis of this compound.

Impurity Identification and Synthesis

During the synthesis, several impurities can be formed, including unreacted starting materials (GS-441524, intermediate 1 , and 2 ), a diacylated byproduct (3 ), and a formylated byproduct (5 ). These impurities have been identified and synthesized for use as analytical standards to ensure the purity of the final product.[2]

Mechanism of Action

This compound is a prodrug that is orally administered and then metabolized in the body to its active form, GS-441524.[4][5] GS-441524 is a nucleoside analog that mimics adenosine. Inside the host cell, GS-441524 is phosphorylated to its active triphosphate form. This active metabolite then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). When incorporated into the nascent viral RNA strand, it causes premature termination of transcription and replication, thus inhibiting viral propagation.[4][5]

Signaling Pathway

Caption: Metabolic activation of this compound and inhibition of viral RdRp.

Quantitative Data

Antiviral Activity

This compound, through its active metabolite GS-441524, has demonstrated potent activity against SARS-CoV-2 and its variants.

| Virus/Variant | Assay | IC50 / EC50 (µM) | Reference |

| SARS-CoV-2 | - | IC50: 1.36 | [3] |

| SARS-CoV-2 Beta Variant | - | IC50: 1.12 | [3] |

| SARS-CoV-2 Delta Variant | - | IC50: 0.35 | [3] |

| SARS-CoV-2 | - | EC50: 0.26 | [6] |

Pharmacokinetics (Phase I Clinical Trial)

A Phase I study in healthy subjects evaluated the safety, tolerability, and pharmacokinetics of this compound.[7]

| Study Arm | Dose Range | Key Findings |

| Single Ascending-Dose (SAD) | 50-400 mg (fasting) | Cmax and AUC of the active metabolite increased approximately dose-proportionally.[7] |

| Multiple Ascending-Dose (MAD) | - | Slight accumulation of the active metabolite was observed with repeated dosing.[7] |

| Food-Effect (FE) | - | A high-fat meal prolonged Tmax and increased Cmax and AUC of the active metabolite.[7] |

Clinical Efficacy (Phase II Clinical Trial)

A Phase II study evaluated the efficacy and safety of this compound in patients with mild-to-moderate COVID-19.[4][5]

| Treatment Group | N | Change in Viral Load (log10 copies/mL) vs. Placebo (Day 3) | Change in Viral Load (log10 copies/mL) vs. Placebo (Day 5) |

| Placebo | 24 | - | - |

| This compound (200 mg) | 31 | -2.08 ± 1.64 | -3.22 ± 1.31 |

| This compound (400 mg) | 24 | -2.99 ± 1.13 (P = 0.0119) | -4.33 ± 1.37 (P = 0.0120) |

The 400 mg dose of this compound resulted in a statistically significant reduction in viral load at Day 3 and Day 5 compared to the placebo group.[4][5]

Conclusion

This compound is a promising oral antiviral candidate for the treatment of COVID-19. Its well-defined chemical structure, efficient and scalable synthesis, and clear mechanism of action as a prodrug of a potent RdRp inhibitor make it a strong candidate for further development. Clinical data to date supports its safety and efficacy in reducing viral load in patients with mild-to-moderate disease. This technical guide provides a comprehensive overview for researchers and drug development professionals working on novel antiviral therapies.

References

- 1. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor this compound against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]

- 3. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Efficacy of SHEN26 Against Emerging RNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26, also known as ATV014, is an orally bioavailable prodrug of the nucleoside analog GS-441524. It is a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against a range of emerging RNA viruses, with a focus on coronaviruses. The document details the quantitative antiviral activity, experimental protocols for its assessment, and the underlying mechanism of action. While extensive data is available for coronaviruses, the potential broad-spectrum activity against other RNA viruses is also discussed based on the activity of its parent compound and other RdRp inhibitors.

Mechanism of Action

This compound is designed to be readily absorbed and metabolized in the body into its active form, the parent nucleoside GS-441524. Inside the host cell, GS-441524 is further phosphorylated to its active triphosphate form. This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of this analog leads to premature termination of RNA synthesis, thereby halting viral replication.[1][2] The high conservation of the RdRp enzyme across many RNA viruses suggests a potential for broad-spectrum antiviral activity.

References

SHEN26 and GS-441524: A Technical Guide to a Promising Antiviral Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SHEN26, an orally bioavailable prodrug, and its active metabolite, GS-441524, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). GS-441524 is also the primary circulating metabolite of the intravenous antiviral drug remdesivir. This document details their mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and presents visual diagrams of their biochemical pathways and experimental workflows. The information presented herein is intended to support ongoing research and development efforts in the field of antiviral therapeutics.

Introduction

The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral agents. Nucleoside analogs represent a clinically validated class of antivirals that effectively disrupt viral replication. GS-441524, a 1'-cyano-substituted adenosine C-nucleoside analog, has demonstrated significant inhibitory activity against a range of RNA viruses, including coronaviruses.[1][2] While GS-441524 has shown therapeutic efficacy, particularly in the treatment of Feline Infectious Peritonitis (FIP), its clinical utility in humans has been explored through its prodrugs.[3][4][5]

Remdesivir (GS-5734), an intravenous prodrug of GS-441524, was the first antiviral agent to receive FDA approval for the treatment of COVID-19.[6][7] To overcome the limitations of intravenous administration, oral prodrugs have been developed. This compound (also known as ATV014) is a 5′-cyclohexane-carboxylate prodrug of GS-441524 designed for oral administration.[8][9] Upon oral intake, this compound is metabolized to release GS-441524, the active antiviral compound, into the bloodstream.[9][10] This guide focuses on the direct relationship between this compound and its active form, GS-441524.

Mechanism of Action

The antiviral activity of GS-441524 is contingent on its intracellular conversion to an active nucleoside triphosphate analog.[11] This process involves a series of phosphorylation steps mediated by host cell kinases.

-

Intracellular Phosphorylation: GS-441524, a nucleoside analog, is first phosphorylated by host nucleoside kinases to its monophosphate form. Subsequent phosphorylations by other host kinases yield the active nucleoside triphosphate (NTP) analog.[11][12]

-

Inhibition of RNA-Dependent RNA Polymerase (RdRp): The active triphosphate form of GS-441524 mimics endogenous adenosine triphosphate (ATP). It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][5]

-

Delayed Chain Termination: The active metabolite is incorporated into the nascent viral RNA strand during replication. The presence of the 1'-cyano group on the ribose sugar moiety leads to delayed chain termination, effectively halting viral RNA synthesis.[11]

Recent studies suggest a potential dual antiviral function for GS-441524, which may also involve the inhibition of the viral macrodomain, an enzyme that helps the virus evade the host's immune response.[3]

Signaling Pathway Diagram

Caption: Intracellular activation of this compound to active GS-441524 triphosphate and subsequent inhibition of viral RdRp.

Quantitative Data Summary

Table 1: In Vitro Efficacy of GS-441524

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Reference |

| Feline Infectious Peritonitis Virus (FIPV) | Crandell Rees Feline Kidney (CRFK) | --- | 0.78 | >100 | [1] |

| Feline Infectious Peritonitis Virus (FIPV) | Cat Cells | --- | 1.0 | >100 | [4] |

| Feline Infectious Peritonitis Virus (FIPV) Type I KU-2 | Felis catus whole fetus-4 (fcwf-4) | Plaque Reduction | 1.3 (IC50) | --- | [13] |

| Feline Infectious Peritonitis Virus (FIPV) Type II 79-1146 | Felis catus whole fetus-4 (fcwf-4) | Plaque Reduction | 0.8 (IC50) | --- | [13] |

| SARS-CoV-2 | Vero E6 | CPE Inhibition | 1.86 | --- | [14][15] |

| SARS-CoV-2 | --- | --- | Median: 0.87 | --- | [16] |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetics of GS-441524 in Different Species

| Species | Administration Route | Dose | Cmax (µM) | Tmax (h) | AUC (µM*h) | Oral Bioavailability (%) | Reference |

| Cat | Oral | 25 mg/kg | >30 | --- | --- | High | [17] |

| Mouse | Oral | 10 mg/kg | --- | --- | --- | 39 | [14][15] |

| Rat | Oral | 10 mg/kg | --- | --- | --- | 33 | [14][15] |

| Dog | Oral | --- | --- | --- | --- | 85 | [14][15] |

| Cynomolgus Monkey | Oral | --- | --- | --- | --- | 8.3 | [14][15] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 3: Clinical Efficacy of this compound in COVID-19 Patients (Phase II Trial)

| Treatment Group | Viral Load Reduction vs. Placebo (log10 copies/mL) on Day 3 | Viral Load Reduction vs. Placebo (log10 copies/mL) on Day 5 | Reference |

| This compound (400 mg) | 1.06 (P = 0.0119) | 1.21 (P = 0.0120) | [9][10][18][19][20] |

Experimental Protocols

Synthesis of this compound (Industrial Scale)

A 3-step industrial synthesis method for this compound has been developed with chromatography-free post-reaction treatments, achieving a 57% total yield on a 10-kg scale.[8] The general steps, optimized for large-scale production, are:

-

Ketal Protection: The 2'-OH and 3'-OH groups of GS-441524 are protected using 2,2-dimethoxypropane and an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like dichloromethane (DCM).[21]

-

Selective Acylation: The 5'-OH group is then acylated with cyclohexanecarboxylic acid using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC).

-

Deprotection: The ketal protecting group is removed under acidic conditions (e.g., formic acid) to yield this compound.[21]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay for FIPV)

This protocol is adapted from studies evaluating the in vitro efficacy of GS-441524.[13]

-

Cell Culture: Felis catus whole fetus-4 (fcwf-4) cells are cultured in appropriate media and seeded in multi-well plates to form a confluent monolayer.

-

Drug Treatment: Cells are pre-treated with serial dilutions of the test compound (e.g., GS-441524) for a specified period (e.g., 24 hours).

-

Virus Infection: The culture medium is removed, and cells are infected with a known titer of FIPV for 1 hour.

-

Overlay and Incubation: The virus inoculum is removed, and cells are overlaid with a medium containing the test compound and a solidifying agent (e.g., carboxymethylcellulose). Plates are incubated until viral plaques are visible.

-

Plaque Visualization and Counting: Cells are fixed and stained (e.g., with crystal violet), and the number of plaques in treated wells is counted and compared to untreated controls to determine the percentage of plaque reduction.

Experimental Workflow Diagram

Caption: Workflow for a typical in vitro plaque reduction assay to determine antiviral efficacy.

Conclusion

The this compound/GS-441524 axis represents a significant advancement in the development of oral antiviral therapies. This compound, as a prodrug, effectively delivers the potent antiviral agent GS-441524, which targets a conserved mechanism in RNA virus replication. The data summarized in this guide underscore the therapeutic potential of this approach. Further research, including ongoing clinical trials and investigations into potential resistance mechanisms, will be critical in fully defining the clinical utility of this compound and GS-441524 in the management of current and future viral diseases.

References

- 1. GS-441524: Introduction; Side effects and antiviral against ASFV_Chemicalbook [chemicalbook.com]

- 2. GS-441524 | FIP virus inhibitor | COVID-19 | Remdesivir metabolite | CAS 1191237-69-0 | Buy GS441524 from Supplier InvivoChem [invivochem.com]

- 3. Elucidating the Antiviral Mechanism of GS-441524 and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 4. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curing Cats with Feline Infectious Peritonitis with an Oral Multi-Component Drug Containing GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]

- 10. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GS-441524 - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. In vitro antiviral effects of GS-441524 and itraconazole combination against feline infectious peritonitis virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Pathways Affected by SHEN26 Administration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHEN26 is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2.[1][2] While the primary mechanism of action of this compound is the direct inhibition of viral replication, its administration has significant downstream effects on host cellular pathways that are otherwise dysregulated by viral infection. This technical guide elucidates the cellular pathways modulated by this compound administration, with a focus on its indirect influence on apoptosis, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, and cell cycle regulation. By preventing the cytopathic effects of the virus, this compound restores cellular homeostasis. This document provides a comprehensive overview of the mechanism of action, relevant quantitative data from clinical trials, detailed experimental protocols for cited assays, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a prodrug that is metabolized to its active form, GS-441524 triphosphate, within the host cell. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription and thus inhibiting viral replication.[1][2]

Quantitative Data from Clinical Trials

A Phase II clinical trial (NCT05676073) evaluated the efficacy and safety of this compound in patients with mild-to-moderate COVID-19. The study demonstrated a dose-dependent reduction in viral load.[3][4][5]

| Parameter | Placebo Group | This compound (200 mg) | This compound (400 mg) | P-value (400 mg vs. Placebo) |

| Change in Viral Load from Baseline on Day 3 (log10 copies/mL) | -1.93 ± 1.61 | -2.08 ± 1.64 | -2.99 ± 1.13 | 0.0119 |

| Change in Viral Load from Baseline on Day 5 (log10 copies/mL) | -3.12 ± 1.48 | -3.22 ± 1.31 | -4.33 ± 1.37 | 0.0120 |

Data presented as mean ± standard deviation.[3]

Cellular Pathways Indirectly Modulated by this compound Administration

By inhibiting SARS-CoV-2 replication, this compound indirectly counteracts the virus-induced dysregulation of critical host cellular pathways.

Apoptosis

SARS-CoV-2 infection is known to induce apoptosis in host cells, contributing to tissue damage and disease severity.[6][7] The virus can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[7] For instance, the SARS-CoV-2 ORF3a protein can activate caspase-8, a key initiator of the extrinsic pathway.[6] By halting viral replication, this compound administration is expected to prevent the activation of these pro-apoptotic signals.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including inflammation and cell proliferation. SARS-CoV-2 has been shown to activate the p38 MAPK pathway, which contributes to the production of inflammatory cytokines, a hallmark of severe COVID-19.[8] The viral spike protein can also induce the phosphorylation of ERK1/2, another key component of the MAPK pathway.[9][10] By preventing viral protein expression, this compound would logically mitigate the aberrant activation of the MAPK pathway, thereby reducing the inflammatory response.

Cell Cycle Regulation

Viruses often manipulate the host cell cycle to create a favorable environment for their replication. Coronaviruses, including SARS-CoV-2, have been shown to induce cell cycle arrest at different phases, such as G0/G1, S, or G2/M.[3][11] For instance, the SARS-CoV nucleocapsid (N) protein can block S phase progression.[11] By inhibiting the production of viral proteins, this compound administration would prevent this manipulation, allowing for normal cell cycle progression.

Experimental Protocols

This compound Phase II Clinical Trial (NCT05676073) - Abridged Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled phase II clinical trial.[12][13]

-

Participants: Adult patients with mild to moderate COVID-19, with symptom onset within 5 days.[12]

-

Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound (200 mg), this compound (400 mg), or a placebo orally twice daily for 5 days.[12]

-

Primary Outcome: Change from baseline in SARS-CoV-2 viral load (log10 copies/mL) in nasopharyngeal swabs on Day 5.[3]

-

Viral Load Quantification: Real-time reverse transcription-polymerase chain reaction (RT-PCR) was used to quantify viral RNA.

In Vitro Antiviral Activity Assay (Representative Protocol)

-

Cell Line: Vero E6 cells (or other susceptible cell lines).

-

Virus: SARS-CoV-2.

-

Method:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound (or its active metabolite GS-441524).

-

Pre-treat the cells with the diluted compound for a specified time.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate for 48-72 hours.

-

Assess viral-induced cytopathic effect (CPE) visually or quantify cell viability using assays such as MTT or CellTiter-Glo.

-

The 50% effective concentration (EC50) is calculated from the dose-response curve.

-

Quantification of GS-441524 in Plasma by HPLC (Abridged Protocol)

-

Sample Preparation: Protein precipitation of plasma samples using methanol.[14]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[14][15]

-

Column: Reverse-phase C18 column.[16]

-

Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.[16]

-

Detection: Fluorescence detection with excitation and emission wavelengths of 250 nm and 475 nm, respectively.[14]

-

Quantification: The concentration of GS-441524 is determined by comparing the peak area to a standard curve of known concentrations.[16]

Conclusion

This compound is a promising oral antiviral agent that effectively inhibits SARS-CoV-2 replication by targeting the viral RdRp. Beyond its direct antiviral activity, the administration of this compound has profound indirect effects on host cellular pathways. By preventing the virus from hijacking the cell's machinery, this compound helps to maintain cellular homeostasis, mitigating the virus-induced dysregulation of apoptosis, MAPK signaling, and cell cycle progression. These indirect effects likely contribute significantly to the therapeutic benefits observed in clinical settings. Further research into the off-target effects of this compound and its metabolites will provide a more complete understanding of its pharmacological profile and may reveal additional therapeutic applications.

References

- 1. portlandpress.com [portlandpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | A Mini-Review on Cell Cycle Regulation of Coronavirus Infection [frontiersin.org]

- 4. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]

- 6. Apoptosis induced by SARS-CoV-2: can we target it? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coronavirus Infection-Associated Cell Death Signaling and Potential Therapeutic Targets [mdpi.com]

- 8. SARS-CoV-2 hijacks p38β/MAPK11 to promote virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The S1 spike protein of SARS-CoV-2 upregulates the ERK/MAPK signaling pathway in DC-SIGN-expressing THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The S1 spike protein of SARS-CoV-2 upregulates the ERK/MAPK signaling pathway in DC-SIGN-expressing THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterisation of cyclin D1 down‐regulation in coronavirus infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

Methodological & Application

SHEN26 dosage and administration in clinical trials

Application Notes and Protocols for SHEN26

Introduction

This compound (also known as ATV014) is an investigational oral antiviral agent being developed for the treatment of COVID-19. It is a prodrug of the nucleoside analog GS-441524, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By targeting this crucial enzyme, this compound disrupts viral replication. This document provides a summary of the dosage and administration of this compound as investigated in clinical trials, along with relevant protocols and its mechanism of action.

Mechanism of Action

This compound is an orally bioavailable small molecule that, after administration, is converted into its active form, GS-441524 triphosphate. This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of GS-441524 triphosphate leads to premature termination of RNA synthesis, thereby inhibiting viral replication.

Dosage and Administration in Clinical Trials

Clinical trials have evaluated this compound in both healthy volunteers (Phase I) and patients with mild to moderate COVID-19 (Phase II). The administration route for all studies was oral.

Phase I Clinical Trial (NCT05504746)

This study aimed to assess the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects.[1][2][3] The trial consisted of a single ascending-dose (SAD) and a multiple ascending-dose (MAD) component.[2][3]

Table 1: Phase I Dosing Regimens

| Study Component | Dosage | Administration Schedule |

| Single Ascending-Dose (SAD) | 50 mg, 100 mg, 200 mg, 400 mg, 800 mg, 1200 mg | Single oral dose[1] |

| Multiple Ascending-Dose (MAD) | 200 mg, 400 mg, 600 mg | Twice daily for 5 consecutive days[1] |

| Food-Effect | 800 mg | Single oral dose with a standard or high-fat meal[2][3] |

Phase II Clinical Trial (NCT05676073)

This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adult patients with mild to moderate COVID-19.[1][4][5][6]

Table 2: Phase II Dosing Regimens

| Treatment Group | Dosage | Administration Schedule |

| Low-Dose | 200 mg | Orally, specific frequency not detailed but likely once or twice daily[1][5][6] |

| High-Dose | 400 mg | Orally, specific frequency not detailed but likely once or twice daily[1][5][6] |

| Placebo | Matching Placebo | Orally, same schedule as active arms[1][5][6] |

Experimental Protocols

The following protocols are based on the methodologies described in the publications of the this compound clinical trials.

Phase II Efficacy and Safety Trial Protocol Overview

1. Patient Population:

-

Inclusion Criteria: Adult patients (18-65 years) with a confirmed positive SARS-CoV-2 RT-PCR test within 5 days of enrollment and a diagnosis of mild to moderate COVID-19.[7]

-

Exclusion Criteria: Recent treatment with other antiviral drugs, systemic or inhaled steroids for COVID-19, dialysis, known allergies to the study drug, pregnancy or breastfeeding, and participation in other clinical trials within one month.[7]

2. Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled trial with patients randomized in a 1:1:1 ratio to receive a low dose of this compound (200 mg), a high dose of this compound (400 mg), or a placebo.[1][5][6]

3. Outcome Measures:

-

Primary Outcome: Change in viral RNA levels from baseline to Day 7.[1][5][6]

-

Secondary Outcomes: Changes in viral RNA levels at Days 3, 5, 10, and 28, and the time to viral clearance.[1][5]

4. Safety Monitoring:

-

Adverse events were monitored throughout the study.

-

Renal and hepatic function were assessed.[1]

Summary of Clinical Findings

Pharmacokinetics:

-

In the Phase I SAD trial, the plasma concentration of the active metabolite of this compound increased in a dose-proportional manner in the 50-400 mg range.[2][3]

-

Food, particularly a high-fat meal, was found to increase the absorption of this compound.[2][3]

Efficacy:

-

In the Phase II trial, the 400 mg dose of this compound showed a significantly greater reduction in viral load on Day 3 and Day 5 compared to the placebo group.[1][4][5][6]

-

The effects of this compound on viral load were observed to be dose-dependent.[1][4]

Safety and Tolerability:

-

This compound was found to be safe and well-tolerated in both Phase I and Phase II trials.[1][2]

-

Most adverse events reported were mild and resolved without treatment.[2][3]

-

No serious adverse events related to this compound, including hepatotoxicity or worsening of renal function, were observed.[1]

References

- 1. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor this compound against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]

- 5. COVID-19 | Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedicine.com [springermedicine.com]

- 6. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for a Phase I Clinical Trial of SHEN26 in Healthy Subjects

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

SHEN26 is an orally administered, broad-spectrum antiviral agent that has demonstrated potent preclinical activity against SARS-CoV-2.[1][2] As a novel RNA-dependent RNA polymerase (RdRp) inhibitor, this compound represents a promising therapeutic candidate for the treatment of COVID-19 and potentially other emerging RNA viral infections.[3][4] These application notes provide a comprehensive overview and detailed protocols for a Phase I clinical trial designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects. The successful completion of such a trial is a critical step in the clinical development of this antiviral compound.[5][6]

Preclinical Profile of this compound

Prior to human trials, nonclinical studies are essential to establish the initial safety and activity profile of an investigational drug.[7][8] this compound has undergone a thorough preclinical evaluation which has demonstrated a favorable safety profile and significant antiviral efficacy.[1][2] It is a prodrug that is orally administered and is converted to its active form, GS-441524, which exerts the antiviral effect.[4]

Phase I Clinical Trial Objectives

The primary objectives of a Phase I clinical trial are to assess the safety and tolerability of a new drug in humans for the first time.[9][10][11] Secondary objectives typically focus on characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the compound.[12][13]

Primary Objectives:

-

To evaluate the safety and tolerability of single ascending doses (SAD) of this compound in healthy subjects.

-

To assess the safety and tolerability of multiple ascending doses (MAD) of this compound in healthy subjects.

-

To determine the maximum tolerated dose (MTD) of this compound in this population.[5]

Secondary Objectives:

-

To characterize the single-dose and multiple-dose pharmacokinetic profiles of this compound and its primary metabolite, this compound-69-0.[1]

-

To evaluate the effect of food on the pharmacokinetics of this compound.

-

To obtain preliminary data on the pharmacodynamic effects of this compound, if measurable in healthy volunteers.

Study Design

Phase I trials for antiviral agents in healthy volunteers are typically designed as randomized, double-blind, placebo-controlled studies.[1][2] This design helps to minimize bias and ensure the accurate assessment of safety and pharmacokinetic data. The study is often divided into several parts to systematically evaluate the drug's properties.[10]

A typical Phase I study for a drug like this compound would include:

-

Part 1: Single Ascending Dose (SAD) Study: Small groups of subjects receive a single dose of this compound or a placebo.[10][14] Doses are escalated in subsequent cohorts after a safety review of the previous dose level.[15]

-

Part 2: Multiple Ascending Dose (MAD) Study: Cohorts of subjects receive multiple doses of this compound or a placebo over a defined period to assess safety and pharmacokinetics upon repeated administration.[16][17]

-

Part 3: Food-Effect (FE) Study: This part evaluates how the presence of food affects the absorption and bioavailability of the drug.[1][10]

Below is a diagram illustrating the overall workflow of the Phase I clinical trial for this compound.

Caption: Workflow of the Phase I Clinical Trial for this compound.

Subject Population

For a Phase I trial of an antiviral with a good anticipated safety profile, the study population will consist of healthy male and female volunteers.[5][18] The use of healthy subjects allows for the assessment of the drug's safety and pharmacokinetic profile without the confounding factors of an underlying disease.[18]

Inclusion Criteria:

-

Healthy adult males and females, typically between 18 and 45 years of age.

-

Body Mass Index (BMI) within a normal range (e.g., 18.5-24.9 kg/m ²).

-

Willing and able to provide written informed consent.

-

Good general health as confirmed by medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

Exclusion Criteria:

-

History or presence of any clinically significant disease or disorder.

-

Use of any prescription or over-the-counter medications within a specified period before dosing.

-

Positive test for drugs of abuse or alcohol.

-

Pregnant or breastfeeding females.

Dosing and Administration

The starting dose for the first-in-human study is determined based on the preclinical toxicology data.[15] Dose escalation in subsequent cohorts proceeds only after a thorough review of the safety and tolerability data from the preceding dose level.[19]

Table 1: Example Dosing Cohorts for SAD and MAD Studies

| Study Part | Cohort | This compound Dose | Placebo | Number of Subjects |

| SAD | 1 | 50 mg | Matched | 8 (6 active, 2 placebo) |

| 2 | 100 mg | Matched | 8 (6 active, 2 placebo) | |

| 3 | 200 mg | Matched | 8 (6 active, 2 placebo) | |

| 4 | 400 mg | Matched | 8 (6 active, 2 placebo) | |

| 5 | 800 mg | Matched | 8 (6 active, 2 placebo) | |

| MAD | A | 200 mg QD | Matched | 10 (8 active, 2 placebo) |

| B | 400 mg QD | Matched | 10 (8 active, 2 placebo) | |

| C | 600 mg QD | Matched | 10 (8 active, 2 placebo) | |

| FE | - | 400 mg | N/A | 12 (crossover design) |

QD = once daily

Safety and Tolerability Assessments

Comprehensive safety monitoring is a cornerstone of any Phase I clinical trial.[9][20] This involves continuous and scheduled assessments to ensure the well-being of the participants.

Key Safety Assessments:

-

Adverse Event (AE) Monitoring: Continuous monitoring and recording of all adverse events, regardless of their perceived relationship to the study drug.

-

Vital Signs: Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature.

-

12-Lead Electrocardiograms (ECGs): Performed at screening, pre-dose, and at specified time points post-dose to monitor for any cardiac effects.

-

Clinical Laboratory Tests: Including hematology, clinical chemistry, and urinalysis at screening and various time points throughout the study.

-

Physical Examinations: Conducted at screening and at the end of the study.

Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetic studies are crucial for understanding how the body absorbs, distributes, metabolizes, and excretes a drug.[6][12] Pharmacodynamic assessments, where feasible, provide insights into the drug's effect on the body.[13]

Pharmacokinetic Sampling: Blood samples will be collected at pre-specified time points before and after drug administration to determine the plasma concentrations of this compound and its metabolite, this compound-69-0. Urine samples may also be collected to assess renal excretion.

Table 2: Example Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Apparent terminal elimination half-life |

| CL/F | Apparent total clearance of the drug from plasma after oral administration |

| Vz/F | Apparent volume of distribution during the terminal phase after oral administration |

Pharmacodynamic Assessments: For an antiviral in healthy subjects, direct measurement of antiviral activity is not possible. However, surrogate biomarkers may be assessed if the drug is known to interact with specific host pathways. The following diagram illustrates a simplified potential mechanism of action for an RdRp inhibitor like this compound.

Caption: Simplified Mechanism of Action of this compound.

Experimental Protocols

Protocol 8.1: Blood Sampling for Pharmacokinetic Analysis

-

Objective: To obtain serial blood samples for the determination of plasma concentrations of this compound and its metabolites.

-

Procedure: a. Insert an indwelling intravenous catheter into a suitable forearm vein. b. Collect approximately 4 mL of whole blood into K2EDTA tubes at the following time points: pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. c. Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. d. Centrifuge the samples at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection. e. Aliquot the resulting plasma into two pre-labeled cryovials. f. Store the plasma samples at -70°C or below until analysis.

-

Analysis: Plasma samples will be analyzed for concentrations of this compound and this compound-69-0 using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Protocol 8.2: Safety Monitoring

-

Objective: To closely monitor the safety and well-being of the study subjects.

-

Procedure: a. Adverse Events: Record all AEs reported by the subject or observed by the study staff from the time of informed consent until the final follow-up visit. Assess the severity, duration, and relationship to the study drug for each AE. b. Vital Signs: Measure blood pressure, heart rate, respiratory rate, and temperature at screening, pre-dose, and at regular intervals post-dose. c. ECGs: Obtain 12-lead ECGs at screening, pre-dose, and at specified time points post-dose. All ECGs will be reviewed by a qualified cardiologist. d. Laboratory Tests: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at screening, pre-dose, and at the end of the study.

Conclusion

This document outlines the key components of a Phase I clinical trial for the novel antiviral agent this compound in healthy subjects. A well-designed and meticulously executed Phase I study is paramount for establishing the safety and pharmacokinetic profile of this compound, thereby providing the necessary foundation for subsequent clinical development in patient populations.[11][19] The data generated from this trial will be instrumental in making informed decisions about future studies and the potential role of this compound in the therapeutic armamentarium against viral diseases.

References

- 1. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor this compound against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Mini review: this compound, a novel oral antiviral drug for COVID-19 treatment. | Read by QxMD [read.qxmd.com]

- 4. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]

- 5. Phase I Clinical Trials — Celine Halioua [celinehh.com]

- 6. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]

- 7. rhoworld.com [rhoworld.com]

- 8. fda.gov [fda.gov]

- 9. Safety Monitoring in Phase 1 Clinical Trials [clinical-trials-bulgaria.com]

- 10. quanticate.com [quanticate.com]

- 11. biopharmaservices.com [biopharmaservices.com]

- 12. datapharmaustralia.com [datapharmaustralia.com]

- 13. Pharmacokinetic-pharmacodynamic relationships in phase I/phase II of drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datapharmaustralia.com [datapharmaustralia.com]

- 15. allucent.com [allucent.com]

- 16. Multiple ascending dose (MAD) – REVIVE [revive.gardp.org]

- 17. allucent.com [allucent.com]

- 18. clinicaltrial.be [clinicaltrial.be]

- 19. abpi.org.uk [abpi.org.uk]

- 20. Safety Monitoring in Clinical Trials [mdpi.com]

Application Notes and Protocols for Evaluating SHEN26 Efficacy in COVID-19 Patients

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of SHEN26, a novel oral antiviral agent for the treatment of COVID-19. This compound is a prodrug of a nucleoside analog, GS-441524, which acts as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme in viral replication.[1] The information presented here is based on published preclinical and clinical trial data for this compound and established methodologies for antiviral drug evaluation.

Mechanism of Action

This compound is orally administered and is metabolized to its active form, GS-441524.[1] As a nucleoside analogue, GS-441524 mimics naturally occurring nucleosides. Following its uptake into cells, it is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the SARS-CoV-2 RdRp. The incorporation of this analogue leads to premature termination of viral RNA synthesis, thereby inhibiting viral replication.

References

Application Notes and Protocols: Pharmacokinetic Analysis of SHEN26 in Human Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 is an orally administered broad-spectrum antiviral agent with potent preclinical activity against SARS-CoV-2.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, this compound-69-0, which acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.[1] Understanding the pharmacokinetic profile of this compound and its active metabolite is crucial for optimizing dosage regimens and ensuring its efficacy and safety in clinical applications. These application notes provide a summary of the pharmacokinetic data from a Phase I clinical trial in healthy subjects and detailed protocols for key experiments.

Data Presentation: Pharmacokinetics of this compound-69-0

The pharmacokinetic parameters of the active metabolite, this compound-69-0, were evaluated in a Phase I, randomized, double-blind, placebo-controlled study involving healthy adult subjects (ClinicalTrials.gov Identifier: NCT05504746).[1] The study consisted of three parts: a single ascending dose (SAD) study, a multiple ascending dose (MAD) study, and a food-effect (FE) study.[1]

Table 1: Pharmacokinetic Parameters of this compound-69-0 Following Single Ascending Doses (Fasting)

| Dose Group (mg) | N | Cmax (ng/mL) | Tmax (h) | AUC0-t (h·ng/mL) | AUC0-∞ (h·ng/mL) | t1/2 (h) |

| 50 | 8 | 137 ± 33.8 | 1.5 (1.0-2.0) | 682 ± 131 | 694 ± 132 | 3.6 ± 0.6 |

| 200 | 8 | 468 ± 115 | 1.5 (1.0-3.0) | 2670 ± 540 | 2700 ± 544 | 4.2 ± 0.5 |

| 400 | 8 | 857 ± 187 | 1.5 (1.0-2.0) | 5500 ± 1130 | 5550 ± 1130 | 4.6 ± 0.6 |

| 800 | 8 | 1510 ± 364 | 2.0 (1.0-4.0) | 12000 ± 2450 | 12100 ± 2450 | 5.1 ± 0.7 |

| 1200 | 8 | 1890 ± 458 | 2.5 (1.5-4.0) | 16500 ± 3810 | 16600 ± 3820 | 5.4 ± 0.8 |

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.

In the single ascending dose study, the Cmax and AUC of this compound-69-0 increased in an approximately dose-proportional manner in the 50-400 mg fasting dose range.[1]

Table 2: Pharmacokinetic Parameters of this compound-69-0 Following Multiple Ascending Doses

| Dose Group | N | Day | Cmax,ss (ng/mL) | Tmax,ss (h) | AUCτ,ss (h·ng/mL) | Rac (AUC) |

| 200 mg BID | 8 | 5 | 633 ± 139 | 1.5 (1.0-2.0) | 3480 ± 699 | 1.30 ± 0.16 |

| 400 mg BID | 8 | 5 | 1240 ± 291 | 1.5 (1.0-3.0) | 7540 ± 1650 | 1.37 ± 0.21 |

| 600 mg BID | 8 | 5 | 1780 ± 412 | 2.0 (1.5-4.0) | 11800 ± 2840 | 1.41 ± 0.25 |

Data are presented as mean ± standard deviation for Cmax,ss, AUCτ,ss, and Rac, and as median (range) for Tmax,ss. BID: Twice daily; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; Rac (AUC): Accumulation ratio based on AUC.

The multiple ascending dose study showed a slight accumulation of this compound-69-0 upon repeated dosing.[1]

Table 3: Effect of Food on the Pharmacokinetics of this compound-69-0 Following a Single 800 mg Dose

| Condition | N | Cmax (ng/mL) | Tmax (h) | AUC0-t (h·ng/mL) | AUC0-∞ (h·ng/mL) |

| Fasting | 8 | 1510 ± 364 | 2.0 (1.0-4.0) | 12000 ± 2450 | 12100 ± 2450 |

| Standard Meal | 8 | 1980 ± 451 | 3.0 (1.5-6.0) | 16800 ± 3890 | 17000 ± 3910 |

| High-Fat Meal | 8 | 2210 ± 503 | 4.0 (2.0-8.0) | 21500 ± 4980 | 21700 ± 5010 |

Data are presented as mean ± standard deviation for Cmax and AUC, and as median (range) for Tmax.

Both standard and high-fat meals increased the Cmax and AUC of this compound-69-0, with a high-fat meal also prolonging the Tmax.[1]

Experimental Protocols

Phase I Clinical Trial Protocol for Pharmacokinetic Analysis

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy subjects, and to assess the effect of food on its pharmacokinetics.

Study Design: A randomized, double-blind, placebo-controlled study with three parts:

-

Part A: Single Ascending Dose (SAD) : Healthy subjects received a single oral dose of this compound (50 mg, 200 mg, 400 mg, 800 mg, or 1200 mg) or placebo in a fasting state.

-

Part B: Multiple Ascending Dose (MAD) : Healthy subjects received oral doses of this compound (200 mg, 400 mg, or 600 mg) or placebo twice daily for five consecutive days.

-

Part C: Food-Effect (FE) : Healthy subjects received a single oral dose of 800 mg this compound under fasting conditions, after a standard-fat meal, and after a high-fat meal in a crossover design.

Participant Population: Healthy adult male and female subjects aged 18 to 45 years with a body mass index (BMI) between 19 and 26 kg/m ².

Pharmacokinetic Blood Sampling:

-

SAD Study: Venous blood samples were collected at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

-

MAD Study: Blood samples were collected on Day 1 at the same time points as the SAD study. On Days 3 and 4, trough concentrations were measured pre-dose. On Day 5, serial blood samples were collected pre-dose and at the same post-dose time points as Day 1.

-

FE Study: Blood samples were collected at the same time points as the SAD study for each treatment period.

Sample Handling: Blood samples were collected in tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 1500 x g for 10 minutes at 4°C and stored at -70°C or below until analysis.

Bioanalytical Method for the Quantification of this compound-69-0 in Human Plasma

Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of this compound-69-0 in human plasma.

Materials and Reagents:

-

This compound-69-0 reference standard

-

Stable isotope-labeled internal standard (IS) of this compound-69-0

-

Human plasma (K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution.

-

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions (Representative):

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-